molecular formula C10H16O3 B12311289 3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid

3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid

Cat. No.: B12311289
M. Wt: 184.23 g/mol
InChI Key: IJTFWVKHFTZVSR-UHFFFAOYSA-N
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Description

3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3. It is characterized by a cyclohexene ring substituted with a hydroxyl group at the 3-position and a carboxylic acid group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,6,6-trimethylcyclohexene-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups allow for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6-7(11)4-5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTFWVKHFTZVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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